molecular formula C6H10Cl2O B1432754 4-Chlorohexanoyl Chloride CAS No. 99585-00-9

4-Chlorohexanoyl Chloride

Cat. No. B1432754
CAS RN: 99585-00-9
M. Wt: 169.05 g/mol
InChI Key: NLMAMSOFICKDPA-UHFFFAOYSA-N
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Description

4-Chlorohexanoyl Chloride is a chemical compound with the molecular formula C6H10Cl2O and a molecular weight of 169.05 . It is a highly reactive compound that belongs to the family of organochlorine compounds.


Molecular Structure Analysis

The molecular structure of 4-Chlorohexanoyl Chloride consists of six carbon atoms, ten hydrogen atoms, two chlorine atoms, and one oxygen atom . The IUPAC name for this compound is 4-chlorohexanoyl chloride .

Scientific Research Applications

Impurity Analysis in Chemical Synthesis

4-Chlorohexanoyl chloride is notable for its role in the synthesis of pharmaceutical intermediates and specialty chemicals. Tang et al. (2010) developed a method using gas chromatography with flame ionization detection (GC-FID) for analyzing impurities in 5-chlorovaleroyl chloride (5-CVC), which includes 4-chlorohexanoyl chloride. This method is essential for ensuring the quality and purity of the final pharmaceutical products, as impurities can significantly impact their safety and efficacy (Tang, Kim, Miller, & Lloyd, 2010).

Catalysis and Organic Synthesis

4-Chlorohexanoyl chloride plays a crucial role in various catalytic and organic synthesis processes. For example, Hutchins and Markowitz (1980) explored its utility in selective reduction reactions, demonstrating its effectiveness in transforming acid chlorides to aldehydes under certain conditions. This research highlights the potential of 4-Chlorohexanoyl chloride in facilitating specific chemical transformations, which is valuable in the field of synthetic organic chemistry (Hutchins & Markowitz, 1980).

Environmental Applications

In environmental science, 4-Chlorohexanoyl chloride has been studied for its role in the degradation of pollutants. Zhang et al. (2021) investigated the electrochemical-driven nanoparticulate catalysis for the dechlorination of organic chlorides, including compounds related to 4-chlorohexanoyl chloride. This research is significant for developing new methods for the efficient removal of chlorinated environmental pollutants from water, which has profound implications for environmental protection and human health (Zhang et al., 2021).

Photoelectrochemical Sensing

The application of 4-Chlorohexanoyl chloride in photoelectrochemical sensing is another area of interest. Yan et al. (2019) developed a sensitive photoelectrochemical sensor based on the heterojunction between a BiPO4 nanocrystal and a BiOCl nanosheet for detecting 4-Chlorophenol, a compound closely related to 4-chlorohexanoyl chloride. This work provides insights into the use of heterojunction materials in photoelectrochemical sensors, which can be a valuable tool for monitoring toxic chlorinated organic pollutants (Yan et al., 2019).

Safety And Hazards

4-Chlorohexanoyl Chloride is considered hazardous. It causes severe skin burns and eye damage, and may cause respiratory irritation . It should be handled with appropriate safety measures, including wearing protective gloves, protective clothing, eye protection, and face protection .

Future Directions

4-Chlorohexanoyl Chloride is a building block in various research applications . Its future directions would likely involve its continued use in chemical synthesis and research, although specific future applications are not mentioned in the search results.

properties

IUPAC Name

4-chlorohexanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10Cl2O/c1-2-5(7)3-4-6(8)9/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLMAMSOFICKDPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCC(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chlorohexanoyl Chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SL Zultanski - 2013 - dspace.mit.edu
… Then, 4-chlorohexanoyl chloride (4.0 g, 24 mmol) was added dropwise over 5 minutes. The reaction mixture was stirred at 0 *C for 30 minutes, and then it was diluted with Et2O (50 mL) …
Number of citations: 2 dspace.mit.edu

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